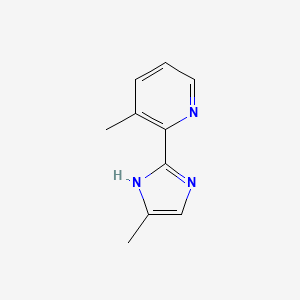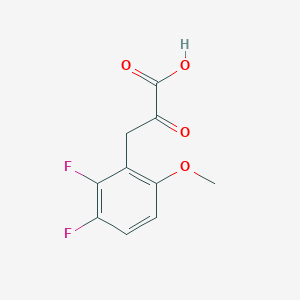
3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol is a chemical compound characterized by its unique molecular structure, which includes a pyrazol ring substituted with a 3-chlorophenyl group and a hydroxyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of 3-chlorophenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazol ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a corresponding ketone or carboxylic acid derivative.
Reduction: The pyrazol ring can undergo reduction to form a pyrazoline derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are employed, often under high temperatures.
Major Products Formed:
Oxidation: 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-one
Reduction: 3-(3-Chlorophenyl)-1-methyl-1H-pyrazoline
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the pyrazol ring can participate in π-π interactions. The chlorine atom on the phenyl ring enhances the compound's binding affinity to certain biological targets.
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol
3-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol
3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-ol
Uniqueness: 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The meta-position of the chlorine atom provides distinct electronic and steric effects compared to its ortho- and para-substituted analogs.
Propriétés
Formule moléculaire |
C10H9ClN2O |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
5-(3-chlorophenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9ClN2O/c1-13-10(14)6-9(12-13)7-3-2-4-8(11)5-7/h2-6,12H,1H3 |
Clé InChI |
ZLKMNAYGOPNVRE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=C(N1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


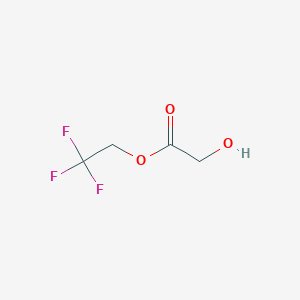
![ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate](/img/structure/B15335090.png)
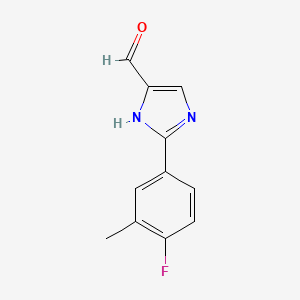


![Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B15335102.png)
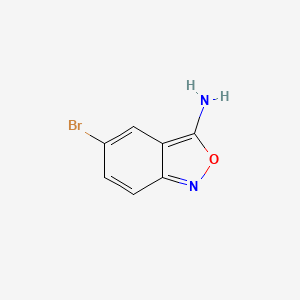
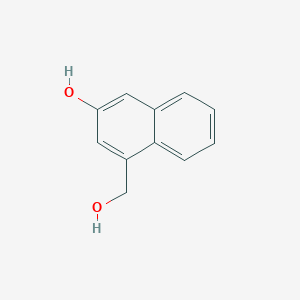
![1-(2-Amino-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone](/img/structure/B15335122.png)


